B1578783 Beta-Amyloid (13-40)

Beta-Amyloid (13-40)

Numéro de catalogue: B1578783
Poids moléculaire: 2923.4
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Beta-Amyloid (13-40) is a useful research compound. Molecular weight is 2923.4. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (13-40) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (13-40) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Role in Alzheimer's Disease Pathogenesis

Aβ(1-40) is produced through the cleavage of amyloid precursor protein (APP) by secretases. It is less prone to aggregation compared to Aβ(1-42) but plays a significant role in the disease's progression. Research indicates that the ratio of Aβ(1-42) to Aβ(1-40) is crucial in determining the severity of amyloid pathology in AD patients .

Table 1: Comparison of Aβ Peptide Variants

Peptide VariantAggregation PropensityRole in AD PathologyDetection Method
Aβ(1-40)LowContributes to plaque formation indirectlyELISA, PET imaging
Aβ(1-42)HighDirectly associated with neurotoxicity and plaque formationELISA, mass spectrometry

Diagnostic Applications

The total Aβ(42)/Aβ(40) ratio in plasma has emerged as a potential biomarker for AD diagnosis. Studies have shown that lower ratios correlate with higher amyloid burden as measured by PET imaging . This finding supports the use of plasma biomarkers for early detection of AD, allowing for timely intervention.

Case Study: Australian Imaging, Biomarkers and Lifestyle (AIBL) Study

In a longitudinal study involving plasma samples from cognitively healthy individuals, researchers found that changes in the Aβ(42)/Aβ(40) ratio could predict future cognitive decline and amyloid deposition . This underscores the potential of using these biomarkers not only for diagnosis but also for monitoring disease progression.

Therapeutic Targeting

Recent research has focused on targeting the Aβ(1-40) peptide to develop therapeutic strategies aimed at reducing its accumulation or modifying its aggregation properties. This includes:

  • Small Molecule Inhibitors : Compounds that can inhibit the aggregation of Aβ peptides.
  • Immunotherapy : Vaccines targeting specific conformations of Aβ to promote clearance from the brain.

Table 2: Therapeutic Approaches Targeting Aβ Peptides

ApproachMechanismCurrent Status
Small Molecule InhibitorsPrevent aggregationPreclinical trials
Monoclonal AntibodiesEnhance clearance via immune responseClinical trials ongoing
VaccinationInduce immune response against AβEarly-phase trials

Research Insights on Pathology

Studies have demonstrated that the presence of soluble oligomers of Aβ, particularly those involving Aβ(1-40), can lead to neurotoxicity and synaptic dysfunction. These findings suggest that interventions targeting soluble forms may be more effective than those focusing solely on fibrillar aggregates .

Case Study: Neurofibrillary Tangles Induction

Research using human neural progenitor cells has shown that variations in the Aβ(42)/Aβ(40) ratio significantly influence tau pathology, a hallmark of AD. High ratios were found to induce tau phosphorylation even in cells lacking familial AD mutations, highlighting the importance of this ratio in understanding disease mechanisms .

Propriétés

Poids moléculaire

2923.4

Séquence

HHQKLVFFAEDVGSNKGAIIGLMVGGVV

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.